

BMS-191095 hydrochloride solubility in DMSO and saline

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Compound of Interest

Compound Name: BMS-191095 hydrochloride

Cat. No.: B3340025

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Technical Support Center: BMS-191095 Hydrochloride

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of **BMS-191095 hydrochloride** in experiments.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of **BMS-191095 hydrochloride** in DMSO and saline?

A1: **BMS-191095 hydrochloride** exhibits good solubility in DMSO, with stock solutions readily prepared at concentrations between 10 mM and 30 mM.^[1] However, its solubility in aqueous solutions like saline is limited. For in vivo studies, it is often prepared as a suspension rather than a true solution.

Q2: How should I prepare **BMS-191095 hydrochloride** for in vitro experiments?

A2: For in vitro assays, a common practice is to first prepare a concentrated stock solution in DMSO.^[1] This stock solution can then be diluted to the final desired concentration in the appropriate aqueous buffer or cell culture medium for the experiment. It is crucial to ensure the final DMSO concentration is low enough to not affect the experimental system, typically well below 0.5%.

Q3: What is the recommended method for preparing **BMS-191095 hydrochloride** for in vivo administration?

A3: Due to its limited aqueous solubility, a suspension is typically prepared for in vivo administration routes such as oral or intraperitoneal injection. A common protocol involves first dissolving the compound in an organic solvent like DMSO, and then suspending this solution in a vehicle containing agents like PEG300 and Tween-80, before the final dilution in saline.[\[2\]](#)

Q4: What is the mechanism of action of BMS-191095?

A4: BMS-191095 is a selective opener of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[\[2\]](#)[\[3\]](#)[\[4\]](#) By activating these channels, it plays a role in cardioprotection, particularly in the context of ischemic events.[\[3\]](#)[\[5\]](#)[\[6\]](#) Its selectivity for mitochondrial KATP channels over sarcolemmal KATP channels means it has minimal effects on peripheral vasodilation or cardiac action potential duration.[\[4\]](#)

Q5: What are the known antagonists for BMS-191095's activity?

A5: The effects of BMS-191095 can be blocked by KATP channel antagonists. These include the non-selective KATP antagonist glyburide and the selective mitochondrial KATP antagonist sodium 5-hydroxydecanoate (5-HD).[\[4\]](#)[\[7\]](#)

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Precipitation observed in aqueous buffer after diluting DMSO stock.	The aqueous solubility of BMS-191095 hydrochloride is low, and the compound may be crashing out of solution.	<ul style="list-style-type: none">- Increase the final volume of the aqueous buffer to lower the final concentration of BMS-191095.- Consider using a small amount of a surfactant like Tween-80 or a co-solvent like PEG300 in your final aqueous solution, if permissible for your experiment.- For in vivo studies, prepare a suspension as detailed in the in vivo preparation protocol.[2]
Inconsistent results in in vivo studies.	Uneven suspension of the compound leading to inaccurate dosing.	<ul style="list-style-type: none">- Ensure the suspension is vortexed thoroughly before each administration to ensure a homogenous mixture.- Follow a validated suspension protocol, such as the one involving DMSO, PEG300, and Tween-80.[2]
Lack of expected biological effect.	<ul style="list-style-type: none">- The compound may have degraded.- The concentration used might be too low.- The experimental system may not be sensitive to mitoKATP channel opening.	<ul style="list-style-type: none">- Prepare fresh solutions for each experiment. Store the stock solution at -20°C or -80°C for long-term stability.[2]- Perform a dose-response curve to determine the optimal concentration for your specific model.- Confirm the presence and functionality of mitoKATP channels in your experimental system. Use a positive control if available.

Observed off-target effects.

The final concentration of the vehicle (e.g., DMSO) might be too high.

- Calculate the final concentration of all solvent components in your working solution. - Run a vehicle-only control group in your experiments to account for any effects of the solvents.

Quantitative Data Summary

Table 1: Solubility and Stock Solution Concentrations

Solvent	Concentration	Solution Type	Reference
DMSO	10 mM - 30 mM	Solution	[1]
DMSO	25 mg/mL	Solution (Stock)	[2]
DMSO, PEG300, Tween-80, Saline	2.5 mg/mL	Suspension	[2]

Table 2: In Vitro and In Vivo Effective Concentrations

Experiment Type	Effective Concentration/Dose	Effect	Reference
In Vitro (Isolated Rat Hearts)	EC ₂₅ = 1.5 µM	Increased time to onset of ischemic contracture	[4]
In Vitro (Human Platelets)	IC ₅₀ = 63.9 µM (collagen-induced)	Inhibition of platelet aggregation	[2]
In Vitro (Cardiac mitoKATP)	K _{1/2} = 83 nM	Opening of mitochondrial KATP channels	[4]
In Vivo (Anesthetized Dogs)	ED ₂₅ = 0.4 mg/kg i.v.	Reduced infarct size	[3]
In Vivo (Rats)	2.5 or 25 µg (intraventricular)	Reduced neuronal damage in focal cerebral ischemia	[2]

Experimental Protocols

1. Preparation of **BMS-191095 Hydrochloride** Stock Solution for In Vitro Use

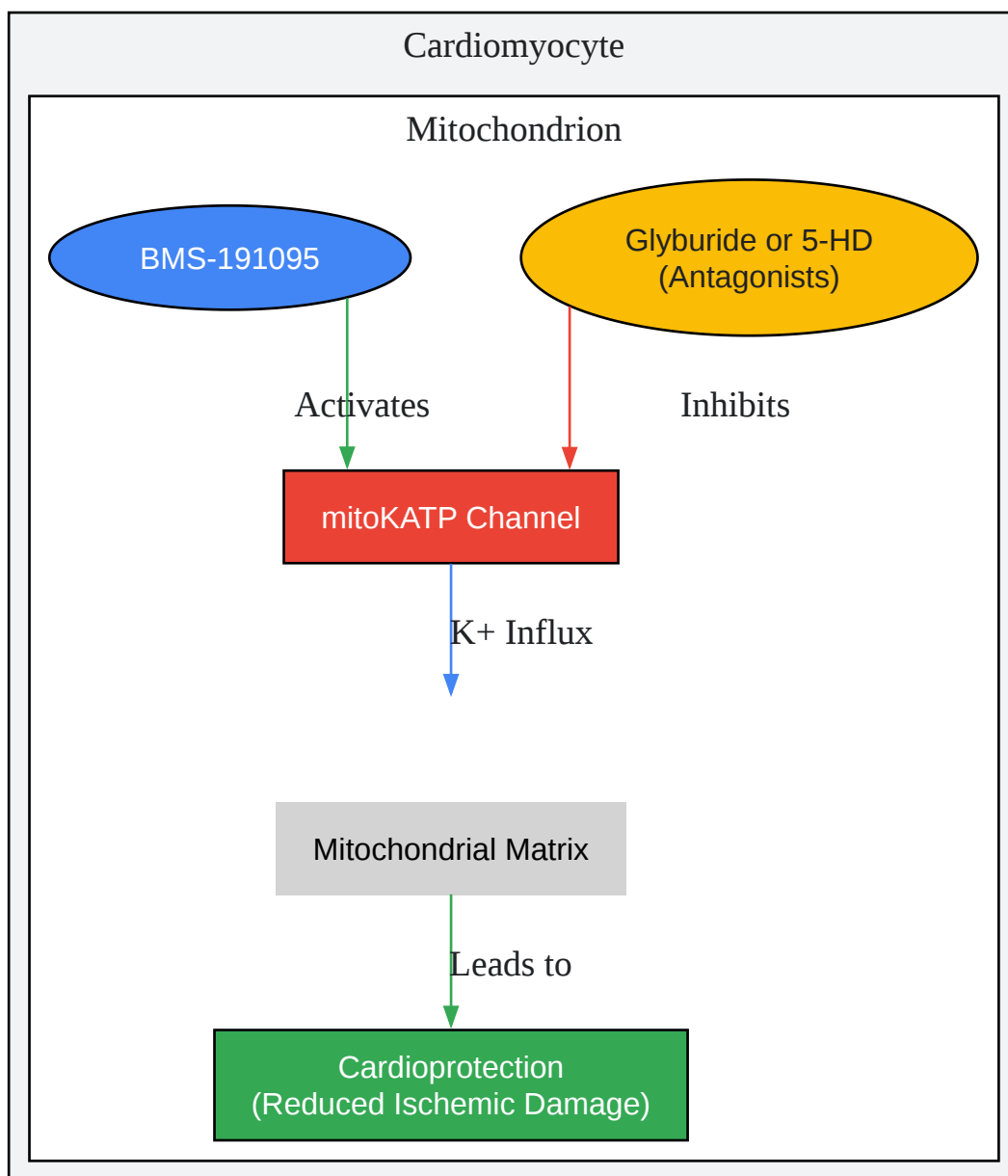
- Objective: To prepare a concentrated stock solution in DMSO.
- Materials: **BMS-191095 hydrochloride** powder, DMSO (anhydrous).
- Procedure:
 - Weigh the desired amount of **BMS-191095 hydrochloride** powder in a sterile microcentrifuge tube.
 - Add the appropriate volume of DMSO to achieve the target concentration (e.g., 10-30 mM).
 - Vortex or sonicate briefly until the powder is completely dissolved.

- Store the stock solution at -20°C or -80°C. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

2. Preparation of **BMS-191095 Hydrochloride** Suspension for In Vivo Administration

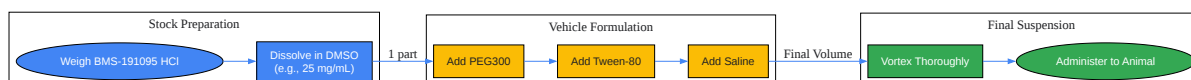
- Objective: To prepare a 2.5 mg/mL suspension for oral or intraperitoneal injection.[2]
- Materials: **BMS-191095 hydrochloride**, DMSO, PEG300, Tween-80, Saline.
- Procedure (for 1 mL of final suspension):
 - Prepare a 25 mg/mL stock solution of **BMS-191095 hydrochloride** in DMSO.
 - In a sterile tube, add 100 µL of the 25 mg/mL DMSO stock solution.
 - Add 400 µL of PEG300 to the tube and mix thoroughly.
 - Add 50 µL of Tween-80 and mix until the solution is homogenous.
 - Add 450 µL of saline to bring the final volume to 1 mL.
 - Vortex the suspension thoroughly before each use to ensure uniform distribution of the compound.

Visualizations



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Caption: Signaling pathway of BMS-191095 in cardiomyocytes.



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Caption: Experimental workflow for in vivo suspension preparation.

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